Cas no 1446144-04-2 (CPI-203)

CPI-203 structure
Produktname:CPI-203
CPI-203 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- CPI 203
- CPI-203
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6S)-
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
- CPI203
- C19H18ClN5OS
- (s)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide
- GTPL7513
- AOB6784
- s7304
- 2338AH
- SB19335
- CPI203, >=98% (HPLC)
- BC600523
- SW219296-1
- 8-{(1S)-1-[8-(Triflu
- 2-[(9S)-7-(4-Chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6)
- SCHEMBL14756224
- AC-35354
- BDBM50527598
- CPI203 (CPI-203)
- 8-{(1S)-1-[8-(Trifluoromethyl)-7-{[cis-4-(trifluoromethyl)cyclohexyl]oxy}-2-naphthyl]ethyl}-8-azabicyclo[3.2.1]octane-3-carboxylic a cid
- HY-15846
- Q27076908
- AS-74912
- P8T
- EX-A456
- WHC14404
- MFCD27997886
- ~{N}-(2-aminophenyl)-4-[2-[(9~{S})-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0^{2,6}]t rideca-2(6),4,7,10,12-pentaen-9-yl]ethanoylamino]benzamide
- J-690180
- DA-52119
- BP-25351
- 2-[(9S)-7-(4-Chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
- AKOS025142092
- NCGC00356071-12
- 2-[(9S)-7-(4-CHLOROPHENYL)-4,5,13-TRIMETHYL-3-THIA-1,8,11,12-TETRAAZATRICYCLO[8.3.0.0(2),?]TRIDECA-2(6),4,7,10,12-PENTAEN-9-YL]ACETAMIDE
- BRD-K15811707-001-01-2
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6S)-
- CCG-268648
- CHEMBL4303293
- CPI203 (CPI-203)?
- NCGC00356071-09
- 1446144-04-2
-
- MDL: MFCD27997886
- Inchi: 1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1
- InChI-Schlüssel: QECMENZMDBOLDR-AWEZNQCLSA-N
- Lächelt: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(N([H])[H])=O)N=1
Berechnete Eigenschaften
- Genaue Masse: 399.0920591g/mol
- Monoisotopenmasse: 399.0920591g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 611
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 114
- XLogP3: 2.9
CPI-203 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CPI-203 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-5 mg |
CPI203 |
1446144-04-2 | 99.01% | 5mg |
¥1047.00 | 2022-02-28 | |
TRC | C781425-1mg |
CPI-203 |
1446144-04-2 | 1mg |
$ 55.00 | 2022-06-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-100 mg |
CPI203 |
1446144-04-2 | 99.01% | 100MG |
¥3859.00 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S7304-5mg |
CPI-203 |
1446144-04-2 | 99.69% | 5mg |
¥3177.43 | 2023-09-15 | |
S e l l e c k ZHONG GUO | S7304-1mg |
CPI-203 |
1446144-04-2 | 99.69% | 1mg |
¥807.38 | 2023-09-15 | |
TRC | C781425-5mg |
CPI-203 |
1446144-04-2 | 5mg |
$ 205.00 | 2022-06-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-1 mL * 10 mM (in DMSO) |
CPI203 |
1446144-04-2 | 99.01% | 1 mL * 10 mM (in DMSO) |
¥1047.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-2 mg |
CPI203 |
1446144-04-2 | 99.01% | 2mg |
¥582.00 | 2022-02-28 | |
Ambeed | A639214-5mg |
(S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide |
1446144-04-2 | 98+% | 5mg |
$35.0 | 2025-02-19 | |
MedChemExpress | HY-15846-10mM*1mLinDMSO |
CPI-203 |
1446144-04-2 | 98.07% | 10mM*1mLinDMSO |
¥1056 | 2023-07-26 |
CPI-203 Verwandte Literatur
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1446144-04-2)CPI-203

Reinheit:99%/99%/99%/99%/99%
Menge:25mg/50mg/100mg/250mg/1g
Preis ($):256.0/405.0/642.0/770.0/953.0